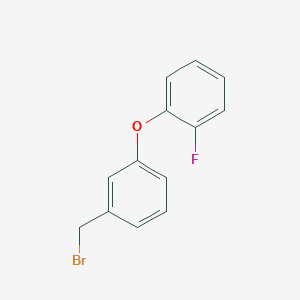

3-(2-Fluorophenoxy)benzyl Bromide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(bromomethyl)-3-(2-fluorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAHWPGVFDHNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC(=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372076 | |

| Record name | 3-(2-Fluorophenoxy)benzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242812-04-0 | |

| Record name | 3-(2-Fluorophenoxy)benzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Fluorophenoxy)benzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 2 Fluorophenoxy Benzyl Bromide

Precursor Synthesis and Halogenation Routes

The synthesis of 3-(2-Fluorophenoxy)benzyl Bromide predominantly involves a two-step process: the formation of a diaryl ether precursor, followed by benzylic bromination.

The primary precursor is 3-(2-Fluorophenoxy)toluene. Its synthesis is typically achieved through an Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol or, in this case, a phenol (B47542). wikipedia.orgorganic-chemistry.org The reaction involves the coupling of 2-fluorophenol (B130384) with 3-methylphenylboronic acid or a similar aryl partner in the presence of a copper catalyst. Modern variations of the Ullmann ether synthesis may use soluble copper catalysts supported by ligands such as diamines or acetylacetonates (B15086760) to improve efficiency and reaction conditions. wikipedia.org The choice of base and solvent is also critical, with potassium carbonate often being an effective and economical choice in non-polar solvents like toluene (B28343) or o-xylene. umich.eduarkat-usa.org

Once the precursor, 3-(2-Fluorophenoxy)toluene, is obtained, the next step is halogenation at the benzylic position. The most common and effective method for this transformation is free-radical bromination. masterorganicchemistry.com This is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and often under photochemical or thermal initiation. masterorganicchemistry.comchemistrysteps.com The reaction is usually conducted in a non-polar solvent like carbon tetrachloride (CCl4), although greener alternatives are increasingly being used. masterorganicchemistry.com The selectivity for the benzylic position is due to the lower bond dissociation energy of the benzylic C-H bond and the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org

An alternative precursor is 3-(2-Fluorophenoxy)benzyl alcohol. This alcohol can be synthesized and then converted to the desired benzyl (B1604629) bromide. The bromination of the benzyl alcohol can be achieved using various reagents, such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2).

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound that bypass the isolation of the toluene or alcohol precursor are less common but conceptually feasible. A one-pot synthesis could potentially involve the reaction of 2-fluorophenol with a 3-halobenzyl halide. However, controlling the selectivity of such a reaction would be challenging due to the multiple reactive sites.

Another approach could be a modified Williamson ether synthesis, where the sodium salt of 2-fluorophenol is reacted with 3-bromobenzyl bromide. Care must be taken to control the reaction conditions to favor the desired O-alkylation over other potential side reactions.

Novel Synthetic Approaches and Catalysis in Benzyl Bromide Synthesis

Recent advancements in synthetic chemistry have led to the development of novel and more efficient methods for benzylic bromination. These modern approaches often focus on milder reaction conditions, improved selectivity, and the use of less hazardous reagents.

For instance, continuous-flow reactors have been employed for the bromination of benzylic compounds using NBS, with photo-activation by a compact fluorescent lamp (CFL). organic-chemistry.org This method offers better control over reaction parameters and can be more easily scaled up. The use of thiourea (B124793) additives has also been shown to mediate the halogenation of alcohols under mild conditions, providing an efficient route to benzyl bromides. organic-chemistry.org

In terms of catalysis, while the classic Ullmann condensation for the precursor synthesis relies on copper, newer systems with improved ligands have been developed to enhance yields and broaden the substrate scope. umich.edumdpi.com For the bromination step, the focus has been on developing more environmentally friendly radical initiators and solvent systems.

Mechanistic Investigations of Formation Reactions of this compound

The formation of this compound via the free-radical bromination of 3-(2-Fluorophenoxy)toluene proceeds through a well-established chain reaction mechanism: masterorganicchemistry.comchemistrysteps.com

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN or BPO) upon heating or irradiation, generating free radicals. These radicals then react with NBS to produce a bromine radical. chemistrysteps.comlibretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 3-(2-Fluorophenoxy)toluene. This is the rate-determining step and is favored due to the relative weakness of the benzylic C-H bond. libretexts.org This abstraction forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The benzylic radical is stabilized by the delocalization of the unpaired electron into the adjacent aromatic ring. The HBr produced then reacts with NBS to generate a molecule of bromine (Br2). masterorganicchemistry.com The benzylic radical then reacts with the newly formed Br2 to yield the product, this compound, and another bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine to form a non-radical species. This can occur through the combination of two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical.

The Ullmann condensation for the precursor synthesis involves a copper-catalyzed cycle. While the exact mechanism can vary depending on the specific catalyst system, it generally involves the oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the phenoxide and reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. organic-chemistry.org

Interactive Data Table: Synthetic Routes to this compound

| Route | Precursor(s) | Key Reagents | Reaction Type | Key Features |

| Route 1 | 3-(2-Fluorophenoxy)toluene | N-Bromosuccinimide (NBS), AIBN/BPO | Free-Radical Bromination | High selectivity for benzylic position, common lab-scale method. |

| Route 2 | 3-(2-Fluorophenoxy)benzyl alcohol | PBr3 or SOBr2 | Nucleophilic Substitution | Alternative to radical bromination. |

| Route 3 | 2-Fluorophenol, 3-Methylphenylboronic acid | Copper catalyst, Base | Ullmann Condensation (Precursor Synthesis) | Forms the diaryl ether backbone. |

Chemical Reactivity and Derivatization Studies of 3 2 Fluorophenoxy Benzyl Bromide

Nucleophilic Substitution Reactions of the Benzyl (B1604629) Bromide Moiety

The benzyl bromide moiety is a versatile functional group that readily participates in nucleophilic substitution reactions, proceeding through an SN2 mechanism. This reactivity allows for the introduction of a wide range of functional groups.

O-Alkylation Reactions for Ether Formation

In a general context, the reaction of a benzyl bromide with an alcohol or a phenol (B47542) in the presence of a base leads to the formation of an ether, a transformation known as the Williamson ether synthesis. masterorganicchemistry.commasterorganicchemistry.com This reaction is typically carried out using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the alcohol, forming a more nucleophilic alkoxide ion that then displaces the bromide. masterorganicchemistry.com While no specific examples with 3-(2-Fluorophenoxy)benzyl Bromide are documented, it is expected to react with various alcohols and phenols to yield the corresponding ethers. The reaction of benzyl bromide itself with ethanol, for instance, proceeds to form benzyl ethyl ether. youtube.com

N-Alkylation Reactions for Amine and Heterocycle Formation

Benzyl bromides are effective reagents for the N-alkylation of amines and nitrogen-containing heterocycles. beilstein-journals.orgorganic-chemistry.org These reactions typically occur in the presence of a base to neutralize the hydrogen bromide formed during the reaction. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF leads to the formation of N-alkylated products. wikipedia.org Although specific studies on this compound are not available, it is anticipated to react similarly with primary and secondary amines, as well as with heterocyclic compounds like imidazoles and pyrazoles, to afford the corresponding N-benzylated derivatives.

S-Alkylation Reactions for Thioether Formation

The formation of thioethers can be achieved through the S-alkylation of thiols with benzyl bromides. This reaction is analogous to O-alkylation and is generally efficient. Copper-catalyzed methodologies have also been developed for the synthesis of benzyl thioethers from benzyl alcohols and thiols, highlighting the importance of the C-S bond formation. nih.govresearchgate.net While direct S-alkylation studies with this compound are not reported, its reaction with a thiol in the presence of a suitable base would be the expected pathway to the corresponding thioether.

Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Benzyl bromides are known to participate in such reactions, typically catalyzed by transition metals like palladium and copper.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used for cross-coupling reactions involving benzyl halides. Notable examples include the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: This reaction couples a benzyl halide with an organoboron compound, such as a boronic acid or its ester, to form a C(sp³)–C(sp²) bond. nih.govnih.gov These reactions are typically carried out in the presence of a palladium catalyst and a base. For example, the palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates has been shown to be an effective method for synthesizing methylene-linked biaryl systems. nih.govnih.gov

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, and can be extended to benzyl halides, to form a new carbon-carbon bond. organic-chemistry.orgnih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orglibretexts.org While typically applied to aryl and vinyl halides, variations for benzyl halides exist. wikipedia.org

Although no specific examples utilizing this compound in these reactions are documented, its structure is amenable to these palladium-catalyzed transformations.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods.

Coupling with Alkynes: Copper catalysts can facilitate the direct coupling of terminal alkynes with benzyl bromides to afford benzyl alkynes. rsc.org

Coupling with Thiols: Copper(I)-catalyzed C-S cross-coupling of thiols with aryl iodides is a well-established method for forming diaryl sulfides, and similar reactivity can be expected with benzyl bromides. rsc.orgresearchgate.net

Coupling with Phenols: Copper-catalyzed reactions are also employed in the formation of diaryl ethers through the coupling of phenols with aryl halides (Ullmann condensation), and analogous reactions with benzyl halides are conceivable. nih.gov

While the general reactivity patterns of benzyl bromides in these copper-catalyzed reactions are known, specific studies involving this compound are needed to provide concrete experimental details.

Advanced Reaction Pathways and Transformations

The strategic location of the bromine atom on the benzylic carbon of this compound makes it a prime candidate for a range of advanced chemical reactions. These transformations are pivotal for creating more complex molecules, often with applications in agrochemicals and materials science. The reactivity is largely dictated by the ability of the benzylic system to stabilize radical and charged intermediates.

Radical Reactions

The involvement of this compound in radical reactions is most prominently demonstrated by its synthesis. The compound is accessible through the radical bromination of 4-fluoro-3-phenoxytoluene. This reaction typically employs a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a bromine source like N-bromosuccinimide (NBS). The process proceeds via a free radical chain mechanism, where the benzylic hydrogen of the toluene (B28343) derivative is selectively abstracted due to the resonance stabilization of the resulting benzyl radical. This method is a standard industrial approach for the production of such benzyl bromides. google.comgoogle.com

While the formation of this compound via a radical pathway is well-documented, its subsequent participation in other radical reactions is a subject of broader synthetic chemistry principles. Benzylic bromides, in general, are known to undergo a variety of radical-mediated transformations. For instance, they can be key precursors in atom transfer radical addition (ATRA) reactions and can be involved in the generation of benzylic radicals for further C-C bond formation.

A general representation of the radical bromination to form the title compound is shown below:

Table 1: Synthesis of this compound via Radical Bromination

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 4-Fluoro-3-phenoxytoluene | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | This compound | Radical Bromination | google.comgoogle.com |

Organometallic Reactions

The carbon-bromine bond in this compound is highly susceptible to reactions with various metals, leading to the formation of organometallic intermediates. These intermediates are powerful nucleophiles and are extensively used in the construction of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation and Subsequent Reactions:

One of the most fundamental organometallic reactions involving this compound is the formation of a Grignard reagent. By reacting the bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding benzylmagnesium bromide can be prepared.

However, the formation of Grignard reagents from reactive benzyl bromides is often plagued by a significant side reaction known as Wurtz coupling. libretexts.org This homocoupling reaction occurs between the newly formed Grignard reagent and the starting benzyl bromide, leading to the formation of a diarylethane byproduct. The high reactivity of benzyl bromides makes this a common issue. chemicalforums.com

Once formed, the 3-(2-fluorophenoxy)benzylmagnesium bromide is a potent nucleophile and a strong base. It can react with a wide array of electrophiles. For example, reaction with carbon dioxide, followed by an acidic workup, would yield 3-(2-fluorophenoxy)phenylacetic acid. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions:

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions offer a highly efficient and selective means of forming new C-C bonds.

A prime example is the Suzuki-Miyaura coupling, which involves the reaction of the benzyl bromide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of diarylmethanes. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of Suzuki coupling to benzyl bromides is well-established. nih.gov

Other palladium-catalyzed cross-coupling reactions applicable to benzyl bromides include reactions with alkynylzinc reagents and diazoesters, leading to the formation of benzylated alkynes and α,β-diarylacrylates, respectively. nih.govcapes.gov.br The choice of palladium catalyst and ligands is crucial for the success of these transformations, influencing both yield and selectivity.

Table 2: Potential Organometallic Reactions of this compound

| Reaction Type | Reagents | Potential Product(s) | Key Considerations |

| Grignard Reaction | Mg, Anhydrous Ether | 3-(2-Fluorophenoxy)benzylmagnesium bromide | Prone to Wurtz homocoupling. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Diaryl methane (B114726) derivatives | Requires optimization of catalyst and conditions. |

| Alkynyl Coupling | Alkynylzinc bromide, Pd catalyst | Benzylated alkynes | Efficient C(sp3)-C(sp) bond formation. |

| Reaction with Diazoesters | α-Aryldiazoester, Pd catalyst | (E)-α,β-Diarylacrylates | Stereoselective synthesis. |

Applications of 3 2 Fluorophenoxy Benzyl Bromide in Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

The primary role of 3-(2-Fluorophenoxy)benzyl Bromide in organic synthesis is as an electrophilic building block. The carbon-bromine bond at the benzylic position is highly reactive towards nucleophilic substitution, making it an excellent precursor for introducing the 3-(2-fluorophenoxy)benzyl group into larger molecular frameworks. wikipedia.org This reactivity is fundamental to its utility in constructing complex molecules.

The compound readily participates in reactions with a wide array of nucleophiles. For instance, it can be used in:

Etherification: Reaction with alcohols or phenols in the presence of a base to form new ether linkages.

Alkylation: Reaction with carbanions, such as those derived from malonic esters or organometallic reagents, to form new carbon-carbon bonds.

Amination: Reaction with primary or secondary amines to produce substituted benzylamines.

Other Substitutions: It can react with sources of other functional groups, such as sodium azide (B81097) to form a benzyl (B1604629) azide or silver acetate (B1210297) to yield a benzyl ester. nih.gov

These transformations showcase the compound's versatility. The resulting products carry the distinct 2-fluorophenoxy diaryl ether structure, which can be a critical pharmacophore or a key structural element in materials science. The general utility of benzyl bromides for introducing benzyl protecting groups for alcohols and carboxylic acids is a well-established strategy in multi-step synthesis. wikipedia.org

Table 1: Representative Reactions of this compound

| Reaction Type | Nucleophile | Functional Group Formed |

|---|---|---|

| Williamson Ether Synthesis | R-O⁻ | Benzyl Ether |

| C-C Bond Formation | R⁻ (e.g., Grignard, Organolithium) | Substituted Alkane |

| Nucleophilic Amination | R₂NH | Tertiary Amine |

| Azide Formation | N₃⁻ | Benzyl Azide |

Synthesis of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. nih.gov Fluorine atoms can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov this compound serves as a valuable reagent for creating more complex fluorinated molecules.

By using this compound as a building block, chemists can incorporate a fluorinated diaryl ether motif into a target structure in a single step. This is often more efficient than attempting to introduce a fluorine atom at a later stage of a complex synthesis. The presence of the fluorine atom on the phenoxy ring alters the electronic nature of the molecule, which can be exploited to fine-tune the properties of the final product. For example, methods for the difunctionalization of styrenes have been developed to generate a variety of fluorinated benzyl bromides, demonstrating the robustness and importance of this class of compounds in accessing valuable fluorinated products. nih.gov

Utility in Natural Product Synthesis

While substituted benzyl bromides are common intermediates in the synthesis of natural products and their derivatives semanticscholar.org, there is currently no specific documentation in the reviewed literature detailing the use of this compound in the total synthesis of a natural product.

However, the general strategies employed in natural product synthesis provide a clear context for its potential application. For instance, various benzyl bromides are used as starting materials to build the carbon skeleton of complex molecules. semanticscholar.org They are converted into corresponding nitriles, which are then hydrolyzed to carboxylic acids—a common feature in many natural compounds. semanticscholar.org Given its reactivity, this compound could theoretically be employed in analogous pathways to create synthetic, fluorinated versions of natural products, potentially leading to compounds with novel biological activities. The development of fluorescent probes based on natural product scaffolds is another area where such building blocks could be valuable. mdpi.com

Development of Novel Synthetic Reagents and Intermediates

This compound is not only a building block but can also be converted into other novel reagents and intermediates. The versatile benzyl bromide functionality is a gateway to a variety of other chemical groups.

Research on analogous fluorinated benzyl bromides has demonstrated their successful conversion into a range of useful derivatives. nih.gov These transformations include:

Conversion to Azides: The reaction of the bromide with sodium azide yields the corresponding benzyl azide. nih.gov This product is a key reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which is a powerful tool for linking molecular fragments.

Conversion to Elimination Products: Treatment with a suitable base can lead to elimination, forming a styrene (B11656) derivative. nih.gov

Formation of New C-O Bonds: Reaction with silver acetate (AgOAc) can replace the bromine with an acetate group, forming a new carbon-oxygen bond. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Malonic Ester |

| Benzylamines |

| Sodium Azide |

| Silver Acetate |

| Benzyl Azide |

| Benzyl Ester |

| Carboxylic Acids |

| Copper |

Medicinal Chemistry Research and Pharmacological Relevance of 3 2 Fluorophenoxy Benzyl Bromide Derivatives

Synthesis of Biologically Active Derivatives from 3-(2-Fluorophenoxy)benzyl Bromide

The synthesis of biologically active molecules often utilizes versatile building blocks like substituted benzyl (B1604629) bromides. While direct synthetic routes starting from this compound are not extensively detailed in publicly available literature, the general synthetic utility of benzyl bromides is well-established for creating complex bioactive molecules. For instance, substituted benzyl bromides are key reactants in the synthesis of various heterocyclic compounds with demonstrated pharmacological activities.

One representative example is the synthesis of novel quinoline (B57606) derivatives. In a documented synthetic pathway, a substituted benzyl bromide is reacted with a quinoline precursor to furnish complex molecules with potential therapeutic applications. nih.gov This type of nucleophilic substitution reaction, where the bromine atom is displaced by a nucleophile, is a fundamental transformation in organic synthesis and highlights how the 3-(2-fluorophenoxy)benzyl moiety can be incorporated into larger molecular frameworks.

Furthermore, the synthesis of various benzyl and phenyl analogs of naturally occurring compounds, such as the marine alkaloid makaluvamine, has been accomplished using substituted benzyl bromides. These synthetic efforts have led to the generation of libraries of compounds for biological screening. nih.gov Similarly, substituted benzyl bromides are employed in the synthesis of functionalized amino acids, which can act as inhibitors of neurotransmitter transporters.

The general reactivity of benzyl bromides allows for their use in a wide range of reactions, including the formation of ethers, esters, and carbon-carbon bonds, making them a cornerstone in the construction of diverse molecular architectures for medicinal chemistry research.

Structure-Activity Relationship (SAR) Studies of Phenoxybenzyl Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For phenoxybenzyl analogs, including those derived from this compound, SAR studies have provided valuable insights into the structural requirements for potent and selective biological activity.

A notable example can be found in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain management. In a study of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, the C-region of the molecule was modified with various substituted benzyl groups. nih.gov The analysis revealed that the nature and position of substituents on the phenyl ring of the benzyl group had a significant impact on the antagonist potency. This underscores the importance of the electronic and steric properties of the substituents on the phenoxybenzyl moiety in determining the interaction with the biological target.

Another relevant SAR study involves analogs of YC-1, a soluble guanylate cyclase activator. Modifications at the 1-N-substituent, which can be introduced using a benzyl bromide, showed that fluoro or cyano substitutions at the ortho position of the benzene (B151609) ring led to enhanced inhibitory activity. nih.gov Conversely, substitutions at the meta or para positions resulted in reduced activity, indicating a specific spatial requirement for optimal interaction with the target enzyme. nih.gov

These studies collectively demonstrate that even subtle changes to the phenoxybenzyl scaffold, such as the position and nature of a fluoro substituent, can profoundly influence the biological activity of the resulting derivatives.

Investigation of Specific Receptor Interactions and Enzyme Inhibition

The 3-(2-fluorophenoxy)benzyl scaffold has been incorporated into molecules targeting a variety of enzymes and receptors, leading to the discovery of potent and selective inhibitors.

Uridine (B1682114) phosphorylase (UPase) is an enzyme that plays a key role in the pyrimidine (B1678525) salvage pathway and is a target for cancer chemotherapy. Inhibitors of UPase can enhance the efficacy of fluoropyrimidine anticancer drugs. Research has shown that 5-benzylbarbituric acid derivatives are potent and specific inhibitors of UPase. nih.govnih.gov

Among these, compounds with a benzyloxybenzyl substituent at the 5-position have demonstrated particularly high potency. For example, 5-(m-benzyloxy)benzyl-1-[(2-hydroxyethoxy)methyl] barbituric acid (BBBA) was found to be a highly potent inhibitor of both human and mouse liver uridine phosphorylase, with Ki values in the nanomolar range. nih.gov The position of the benzyloxy group on the benzyl ring is critical for activity, with the meta-substituted analog being significantly more active than the ortho or para isomers. nih.gov This highlights the specific binding interactions of the phenoxybenzyl moiety within the active site of the enzyme.

The inhibitory activity of these compounds is competitive with respect to the natural substrate, uridine. nih.gov The specificity of these inhibitors is also noteworthy, as they show no significant activity against other related enzymes such as thymidine (B127349) phosphorylase. nih.gov

Table 1: Uridine Phosphorylase Inhibition by Benzyloxybenzylbarbituric Acid Derivatives

| Compound | Substituent Position | Enzyme Source | Ki (nM) | Reference |

| BBBA | meta | Human Liver | 1.1 ± 0.2 | nih.gov |

| BBBA | meta | Mouse Liver | 2.6 ± 0.3 | nih.gov |

| 5-(o-Benzyloxy)benzylbarbituric acid | ortho | - | - | nih.gov |

| 5-(p-Benzyloxy)benzylbarbituric acid | para | - | - | nih.gov |

Note: Specific Ki values for ortho and para isomers were not provided in the abstract, but they were reported to be 18-fold and 51-fold less active than the meta isomer, respectively. nih.gov

The c-Met receptor tyrosine kinase is a well-validated target in oncology, as its aberrant activation is implicated in the growth and metastasis of various cancers. Several studies have focused on the development of c-Met inhibitors incorporating the 4-(2-fluorophenoxy)phenyl moiety.

A series of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were designed and synthesized as c-Met kinase inhibitors. nih.govresearchgate.net These compounds exhibited potent inhibitory activity against c-Met, with some derivatives showing IC50 values in the nanomolar range. nih.gov SAR studies on this series indicated that substitutions on the cinnoline (B1195905) ring significantly influenced the antitumor activity. nih.govresearchgate.net

In another study, 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives were developed as dual inhibitors of EGFR and c-Met for the treatment of non-small cell lung cancer (NSCLC). nih.gov One of the lead compounds from this series, TS-41, displayed excellent inhibitory activity against both c-Met and the L858R mutant of EGFR. nih.gov This compound also showed significant antiproliferative activity against several NSCLC cell lines and demonstrated in vivo efficacy in a mouse xenograft model. nih.gov

Table 2: c-Met Kinase Inhibitory Activity of Selected Derivatives

| Compound Series | Lead Compound | c-Met IC50 (nM) | Reference |

| 4-(2-fluorophenoxy)quinoline derivatives | Compound 33 | 0.59 | nih.gov |

| 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives | TS-41 | 0.26 | nih.gov |

The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target of benzodiazepines and other anxiolytic and sedative drugs. While there is no direct evidence of this compound derivatives binding to GABAA receptors, studies on structurally related phenolic compounds and benzyl-containing molecules suggest potential interactions.

Arylaminopyridazine derivatives of GABA have been shown to act as selective antagonists at the GABAA receptor. nih.gov Modifications to the phenyl ring in these compounds, such as the introduction of a chloro or methoxy (B1213986) group, led to derivatives with high affinity for the receptor. nih.gov This indicates that the nature of the substituent on an aromatic ring can significantly modulate the interaction with the GABAA receptor.

Furthermore, photoaffinity-labeled analogs of gabazine (B1674388), a known GABAA receptor antagonist, have been developed. The addition of a benzyl ether to the gabazine skeleton was found to enhance its antagonist potency, suggesting that a benzyl moiety can contribute favorably to binding at the receptor. ucl.ac.uk These findings, while not directly involving the 3-(2-fluorophenoxy)benzyl structure, provide a rationale for exploring such derivatives as potential modulators of GABAA receptor function.

ATP synthase is a mitochondrial enzyme complex essential for cellular energy production. It has been identified as a target for various therapeutic agents, including antibiotics and anticancer drugs. While a direct link between this compound derivatives and ATP synthase inhibition is not well-documented in the available literature, the broader class of phenolic compounds has been shown to interact with this enzyme.

For example, certain flavonoids, which are polyphenolic compounds, have been reported to inhibit ATP synthase. The specific interactions and the structural requirements for this inhibition are still under investigation. Given that the 3-(2-fluorophenoxy)benzyl moiety contains a phenolic ether linkage, it is conceivable that derivatives could be designed to target ATP synthase. However, at present, there is a lack of specific research to support this hypothesis.

Phytoene (B131915) Desaturase Inhibition Studies

Phytoene desaturase (PDS) is a key enzyme in the carotenoid biosynthesis pathway, making it a target for the development of herbicides and potentially other therapeutic agents. A thorough review of the scientific literature reveals a lack of specific studies investigating the inhibitory effects of this compound derivatives on phytoene desaturase. While research on PDS inhibition is active, with various other chemical classes being explored for their efficacy, data directly linking this specific benzyl bromide scaffold to PDS activity is not currently available.

Antimicrobial and Antimycobacterial Research

The rise of antimicrobial resistance necessitates the discovery of new and effective therapeutic agents. In this context, derivatives of this compound have been synthesized and evaluated for their potential to combat various microbial pathogens.

A series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives have been synthesized and assessed for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to quantify the potency of these compounds.

The antibacterial screening revealed that several derivatives exhibited noteworthy activity. For instance, six of the synthesized oxetanyl-quinoline derivatives demonstrated good antibacterial activity against Proteus mirabilis, with MIC values ranging from 31.25 to 62.5 μM. nih.gov Notably, the compound 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile showed activity comparable to the standard drug, streptomycin, against P. mirabilis. nih.gov Furthermore, one derivative displayed good activity against Bacillus subtilis with an MIC of 31.25 μM. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound ID | Test Organism | MIC (μM) |

|---|---|---|

| 9a | P. mirabilis | 31.25 |

| B. subtilis | 31.25 | |

| 9b | P. mirabilis | 62.5 |

| 9c | P. mirabilis | 62.5 |

| 9d | P. mirabilis | 62.5 |

| 9e | P. mirabilis | 62.5 |

| 9f | P. mirabilis | N/A |

| 9h | P. mirabilis | 31.25 |

Data sourced from a study on oxetanyl-quinoline derivatives. nih.gov

The same series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives was also evaluated for in vitro antifungal activity. The results indicated that a majority of the synthesized compounds possess good antifungal potential.

Specifically, eight of the derivatives demonstrated good antifungal activity against Aspergillus niger. nih.gov The structure-activity relationship (SAR) analysis suggested that the nature and position of substituents on the benzyloxy group play a crucial role in determining the antifungal efficacy of these compounds.

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound ID | Test Organism | Activity |

|---|---|---|

| 9a | A. niger | Good |

| 9b | A. niger | Good |

| 9d | A. niger | Good |

| 9e | A. niger | Good |

| 9f | A. niger | Good |

| 9g | A. niger | Good |

| 9h | A. niger | Good |

| 9i | A. niger | Good |

Data sourced from a study on oxetanyl-quinoline derivatives. nih.gov

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a priority. The synthesized 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were screened for their activity against Mycobacterium tuberculosis H37Rv using the MTT assay. nih.gov

The results of the antitubercular screening were promising. Seven of the nine derivatives exhibited excellent antimycobacterial activity, with MIC values ranging from 3.41 to 12.23 μM. nih.gov The remaining two derivatives showed good activity with MICs between 27.29 and 57.73 μM. nih.gov SAR studies revealed that substitutions on the benzyloxy ring, such as with bromo, chloro, methyl, cyano, and fluoro groups, significantly influenced the antitubercular potency. nih.gov For instance, the introduction of a 4-bromobenzyloxy group in one derivative increased its activity four-fold compared to the unsubstituted analog. nih.gov

Table 3: Antitubercular Activity of this compound Derivatives against M. tuberculosis H37Rv

| Compound ID | MIC (μM) | Activity Level |

|---|---|---|

| 9b | 3.41 - 12.23 | Excellent |

| 9c | 3.41 - 12.23 | Excellent |

| 9d | 3.41 - 12.23 | Excellent |

| 9f | 3.41 - 12.23 | Excellent |

| 9g | 3.41 - 12.23 | Excellent |

| 9h | 3.41 - 12.23 | Excellent |

| 9i | 3.41 - 12.23 | Excellent |

| - | 27.29 - 57.73 | Good |

Data reflects a range for the most active compounds as reported in the source. nih.gov

Anticancer and Antiangiogenic Studies

The quest for novel anticancer agents has led to the investigation of a wide range of chemical structures. Derivatives of this compound have been included in these exploratory studies.

There is currently no available research data specifically detailing the antiangiogenic properties of this compound derivatives.

The in vitro cytotoxicity of the novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives was assessed to determine their potential as anticancer agents and to evaluate their safety profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

In the context of the antimycobacterial studies, the synthesized derivatives were evaluated for their cytotoxicity against the Vero cell line. Encouragingly, all the tested derivatives were found to be nontoxic to this normal cell line, which suggests a degree of selectivity for microbial cells over mammalian cells. nih.gov

Table 4: Cytotoxicity of this compound Derivatives

| Compound Series | Cell Line | Result |

|---|---|---|

| 9a-i | Vero | Nontoxic |

Data sourced from a study on oxetanyl-quinoline derivatives. nih.gov

While specific data on the cytotoxicity of this compound derivatives against a broad panel of cancer cell lines is not extensively documented in the literature, the lack of toxicity to normal cells in the reported studies is a positive indication for their potential therapeutic index.

Cell Cycle Analysis

Comprehensive searches of scientific literature and databases did not yield specific studies focused on the cell cycle analysis of derivatives of this compound. While research on other structural classes of compounds has investigated their effects on cell cycle progression as a mechanism for anticancer activity, this particular area of inquiry remains unexplored for derivatives of this specific scaffold. nih.govnih.gov Consequently, there is no publicly available data to present regarding the impact of these compounds on the different phases of the cell cycle (G0/G1, S, G2/M) in cancer cell lines.

Interactive Data Table: Cell Cycle Analysis of this compound Derivatives

No publicly available data from the conducted searches.

| Derivative ID | Cell Line | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

|---|---|---|---|---|---|---|

Antiangiogenic Potential Assessments

Similar to cell cycle analysis, there is a notable absence of published research investigating the antiangiogenic potential of this compound derivatives. The inhibition of angiogenesis, the formation of new blood vessels, is a critical strategy in cancer therapy. Key assessments in this area often include in vitro assays such as endothelial cell tube formation, migration, and proliferation assays, as well as in vivo models like the chick chorioallantoic membrane (CAM) assay or Matrigel plug assays. nih.gov However, no such studies have been reported for derivatives of this compound.

Interactive Data Table: Antiangiogenic Activity of this compound Derivatives

No publicly available data from the conducted searches.

| Derivative ID | Assay Type | Cell/Model System | Key Findings (e.g., IC50) | Reference |

|---|---|---|---|---|

Evaluation of Other Therapeutic Potentials and Drug Design

While the primary focus of many medicinal chemistry efforts is on anticancer applications, the therapeutic potential of novel chemical scaffolds can be broad. For derivatives of this compound, the exploration of other pharmacological activities is not extensively documented in publicly available literature. The core structure, containing a flexible diaryl ether linkage, is a common motif in drug discovery and could theoretically be adapted for various biological targets.

Drug design studies involving the 3-(2-Fluorophenoxy)benzyl moiety are not widely reported. Such studies would typically involve computational methods like molecular docking to predict binding affinities to specific protein targets, quantitative structure-activity relationship (QSAR) analyses to correlate chemical structure with biological activity, and the application of fragment-based or structure-based design principles. The initial synthesis of a compound library based on this scaffold would be a prerequisite for any systematic drug design and therapeutic evaluation campaign. At present, the potential of this compound as a versatile starting material for the generation of diverse compound libraries for screening against a wide range of diseases remains largely untapped.

Computational Chemistry and Molecular Modeling Studies of 3 2 Fluorophenoxy Benzyl Bromide and Its Derivatives

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions. These methods can map out reaction pathways, identify transition states, and calculate the energetics involved, providing a comprehensive understanding of reaction feasibility and kinetics.

For reactions involving benzyl (B1604629) bromides, quantum-chemical analysis is often used to study nucleophilic substitution (SN2) mechanisms. researchgate.net For instance, studies on the reaction of benzyl bromide with various nucleophiles use DFT methods like B3LYP with basis sets such as 6-311G** to model the geometric and electronic structures of reactants, transition states, and products. researchgate.netnih.gov Such calculations can determine activation energies and reaction energies, which indicate the kinetic and thermodynamic favorability of a reaction. nih.gov

In the context of 3-(2-Fluorophenoxy)benzyl Bromide, a key reaction is the substitution of the bromide ion. Theoretical models can predict how the 2-fluoro substituent on the phenoxy ring influences the electrophilicity of the benzylic carbon and the stability of the transition state. The electron-withdrawing nature of fluorine can subtly alter the electronic properties of the entire molecule. mdpi.com

Research on the reaction of the benzyl radical with atomic oxygen, studied at the G3SX level of theory, indicates that multiple product pathways are often possible from a highly vibrationally excited adduct. rsc.org These studies use statistical reaction rate theories like RRKM to predict product branching ratios under different temperature and pressure conditions, insights that are transferable to understanding the stability and side-reactions of benzyl bromide derivatives in various environments. rsc.org

Table 1: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | [Nucleophile---CH₂(C₆H₄O(C₆H₄F))]⁺---Br⁻ | +15.2 |

| Products | 3-(2-Fluorophenoxy)benzyl-Nucleophile + Br⁻ | -5.8 |

Note: This table is illustrative, based on typical values for SN2 reactions of benzyl bromides.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is crucial for designing new therapeutic agents by understanding how a compound might interact with a biological target. nih.govfrontiersin.org

For derivatives of this compound, docking studies can reveal potential binding modes within a protein's active site. The interactions are often a combination of several types:

Hydrogen Bonds: The ether oxygen and the fluorine atom can act as hydrogen bond acceptors.

Hydrophobic Interactions: The two aromatic rings provide significant surface area for hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The phenyl and fluorophenyl rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atom can participate in halogen bonding, a specific type of noncovalent interaction. nih.gov

Studies on fluorinated ligands show that the strategic placement of fluorine can significantly enhance binding affinity. nih.gov For example, a fluorine substitution on a benzyl group in a series of thrombin inhibitors improved binding affinity by engaging with a backbone carbonyl group. nih.gov In silico investigations of benzylisothiocyanate derivatives have used tools like AutoDock Vina to calculate binding affinities and identify key interactions with target residues. frontiersin.org Docking studies on similar bicyclic structures, such as furo[3,4-d]pyrimidine (B15215042) derivatives, help to rationalize their potential as drug candidates by confirming interactions within target enzyme pockets. nih.gov

Table 2: Representative Interacting Residues for a Diaryl Ether Ligand in a Kinase Binding Site

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

| Hydrogen Bond | Ether Oxygen | Lysine, Aspartate |

| Hydrophobic | Phenyl Ring | Leucine, Valine, Isoleucine |

| π-π Stacking | Fluorophenyl Ring | Phenylalanine, Tyrosine |

| Halogen Interaction | Fluorine Atom | Backbone Carbonyl Oxygen |

Note: This table is a generalized representation based on common kinase-ligand interactions.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. sci-hub.se MD is used to assess the stability of a docked pose, explore the conformational flexibility of the ligand and protein, and calculate binding free energies. sci-hub.semdpi.com

For a complex of a this compound derivative and a target protein, an MD simulation would typically be run for hundreds of nanoseconds. Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD profile, fluctuating around a low value (e.g., < 2-3 Å), indicates that the complex has reached equilibrium and the binding mode is stable. mdpi.comsemanticscholar.org

Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the protein. Regions that interact with the ligand are expected to show reduced fluctuation. mdpi.com

Binding Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy, providing a more quantitative measure of binding affinity. mdpi.com

Simulations of related fluorinated ligands have shown that fluorine can modulate complex water networks within a binding site, which can be critical for binding affinity and selectivity. nih.gov MD studies on phenoxyphenol derivatives targeting the InhA enzyme revealed that the stability of the ligand was directly affected by conformational changes in the protein's binding loop, underscoring the importance of dynamic analysis. semanticscholar.org

In Silico ADME/Tox Predictions and Profiling

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), must be evaluated. In silico methods provide a rapid and cost-effective way to predict these properties early in the drug discovery process. nih.gov

For this compound and its derivatives, various computational models can be used to generate an ADME/Tox profile.

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Most small molecule drugs adhere to these guidelines. nih.gov

Solubility and Permeability: The introduction of fluorine can have complex effects. While often increasing lipophilicity, a strategically placed fluorine atom can sometimes improve aqueous solubility and cell permeability. nih.gov

Metabolic Stability: The C-F bond is very strong, making fluorinated compounds often more resistant to metabolic degradation by cytochrome P450 enzymes. mdpi.com This can increase the compound's half-life.

Toxicity Prediction: Various software platforms can predict potential toxicities, such as carcinogenicity, mutagenicity, or inhibition of key antitargets like the hERG potassium channel.

Studies on benzimidazole (B57391) derivatives have used software like SwissADME and pkCSM to predict pharmacokinetic parameters, highlighting that most compounds obeyed Lipinski's rule and were predicted to have good oral absorption. nih.gov The introduction of a single fluorine atom has been shown to dramatically improve multiple ADME parameters, including permeability, solubility, and in vivo clearance, leading to enhanced oral exposure. nih.gov

Table 3: Predicted ADME Properties for a 3-(2-Fluorophenoxy)benzyl Derivative

| Property | Predicted Value | Guideline | Compliance |

| Molecular Weight | ~281 g/mol | < 500 | Yes |

| logP | ~3.5 | < 5 | Yes |

| Hydrogen Bond Donors | 0 | < 5 | Yes |

| Hydrogen Bond Acceptors | 2 (O, F) | < 10 | Yes |

| GI Absorption | High | - | Favorable |

| BBB Permeant | Yes | - | - |

Note: These values are estimations for a representative derivative based on general computational models.

Theoretical Investigations of Conformation and Electronic Structure

Understanding the three-dimensional shape (conformation) and electronic properties of a molecule is fundamental to explaining its reactivity and interactions. Theoretical methods are used to explore the conformational landscape and analyze the distribution of electrons within the molecule.

Analysis of the electronic structure provides further insights:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, e.g., around the oxygen and fluorine atoms), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-poor regions (positive potential).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability. For diaryl ethers, these orbitals are typically π-systems delocalized over the aromatic rings. nih.gov

Studies on substituted diaryl ethers have long focused on how substituents affect their electronic spectra and conformation. acs.org More recent theoretical work on complex benzanthrone (B145504) derivatives combines experimental data with DFT and semi-empirical calculations to analyze conformational rotamers and predict absorption and fluorescence spectra based on the electronic transitions between frontier orbitals. nih.govresearchgate.net

Advanced Analytical Techniques in Characterization of 3 2 Fluorophenoxy Benzyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 3-(2-Fluorophenoxy)benzyl Bromide and its derivatives, a combination of 1H, 13C, and 19F NMR is indispensable.

1H NMR Spectroscopy

Proton NMR (1H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the context of this compound, the 1H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a characteristic signal for the benzylic methylene (B1212753) (CH2Br) protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are influenced by the positions of the fluorine and ether linkages, providing crucial data for confirming the substitution pattern. For instance, the benzylic protons of a related compound, benzyl (B1604629) bromide, appear as a singlet in CCl4 solvent. spectrabase.com In derivatives, changes in the electronic environment due to different substituents will cause shifts in the proton signals. rsc.orgrsc.org

Table 1: Representative 1H NMR Spectral Data for Benzyl Bromide Derivatives

| Compound | Solvent | Chemical Shift (δ) of CH2Br Protons (ppm) |

|---|---|---|

| Benzyl Bromide | CCl4 | ~4.5 |

| 3-(Trifluoromethyl)benzyl bromide | - | Not specified in provided text |

Data is illustrative and may vary based on experimental conditions.

13C NMR Spectroscopy

Carbon-13 NMR (13C NMR) complements 1H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, revealing the influence of the electron-withdrawing fluorine atom and the ether oxygen. The carbon of the CH2Br group will also have a characteristic chemical shift. For example, in benzyl bromide, the 13C NMR spectrum shows distinct peaks for the carbons in the molecule. nih.govchemicalbook.com The presence of fluorine will introduce C-F coupling, which can be observed in the 13C NMR spectrum and provides further structural confirmation. rsc.org

Table 2: Illustrative 13C NMR Data for Benzyl Bromide Derivatives

| Compound | Solvent | Chemical Shift (δ) of CH2Br Carbon (ppm) |

|---|---|---|

| Benzyl Bromide | Not specified | Not specified in provided text |

| 3,5-Bis(trifluoromethyl)benzyl bromide | CDCl3 | Not specified in provided text |

Data is illustrative and may vary based on experimental conditions.

19F NMR Spectroscopy

Given the presence of a fluorine atom, 19F NMR spectroscopy is a powerful and highly sensitive technique for characterizing this compound and its fluorinated derivatives. azom.com The 19F chemical shift is extremely sensitive to the electronic environment, making it an excellent probe for confirming the position of the fluorine substituent on the aromatic ring. azom.com The large chemical shift dispersion in 19F NMR minimizes the likelihood of signal overlap. azom.com Furthermore, coupling between 19F and nearby 1H or 13C nuclei (nJFH and nJFC) provides valuable information about the through-bond proximity of these atoms, aiding in the definitive assignment of the structure. azom.comst-andrews.ac.uk For instance, the 19F NMR spectrum of benzyl(2-fluorophenyl) ether shows a distinct signal for the fluorine atom. spectrabase.com

Table 3: Representative 19F NMR Data for Fluorinated Aromatic Compounds

| Compound | Solvent | 19F Chemical Shift (δ) (ppm) |

|---|---|---|

| Benzyl(2-fluorophenyl) ether | C6H5Cl | Not specified in provided text |

| 1-Ethynyl-4-fluorobenzene | CDCl3 | -111.0 |

Data is illustrative and may vary based on experimental conditions and the reference standard used. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm) of the theoretical mass, HRMS can unequivocally confirm the molecular formula of this compound. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. Various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be used depending on the polarity and thermal stability of the analyte. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rsc.org In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-Br stretching vibration, the C-O-C (ether) stretching vibrations, and the C-F stretching vibration. The aromatic C-H and C=C stretching and bending vibrations will also be present. For example, the IR spectrum of the related compound 2,6-dichlorobenzyl alcohol shows characteristic C-H and C-Cl stretching modes. theaic.org The spectrum of benzyl bromide also displays distinct peaks corresponding to its functional groups. chemicalbook.comnist.gov

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber Range (cm-1) |

|---|---|---|

| C-Br | Stretch | 600 - 500 |

| C-O (ether) | Asymmetric Stretch | 1260 - 1200 |

| C-O (ether) | Symmetric Stretch | 1075 - 1020 |

| C-F (aromatic) | Stretch | 1250 - 1120 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| CH2 | Wagging | 1350 - 1150 |

These are general ranges and can vary based on the specific molecular structure.

Chromatographic Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net For a compound like this compound, a reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule will absorb UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. researchgate.netrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. This compound, being a relatively small molecule, could potentially be analyzed by GC-MS. The gas chromatogram would show a peak corresponding to the compound, and the mass spectrometer would provide a mass spectrum of that peak, which can be used for identification by comparing it to a library of known spectra. researchgate.net Derivatization may sometimes be employed to improve the chromatographic properties of an analyte. researchgate.net

Environmental Considerations and Toxicological Research of 3 2 Fluorophenoxy Benzyl Bromide

Environmental Fate and Transport Studies

Specific experimental data on the environmental fate and transport of 3-(2-Fluorophenoxy)benzyl Bromide is not extensively available in public literature. However, its behavior can be inferred from its chemical structure and data on analogous compounds like benzyl (B1604629) bromide.

Benzyl halides are known to be reactive compounds. Benzyl bromide, for instance, decomposes slowly upon contact with water, a process which produces hydrogen bromide. inchem.org This reactivity suggests that hydrolysis could be a significant degradation pathway for this compound in aquatic environments. Furthermore, benzyl bromide is known to react violently with bases and strong oxidants and can attack many metals, especially in the presence of moisture. inchem.org

Predictions for structurally related compounds, such as 2-Fluoro-4-(trifluoromethyl)benzyl bromide, can provide insights. Computational models from the U.S. Environmental Protection Agency (EPA) offer predictions on key environmental parameters.

Table 1: Predicted Environmental Fate Properties for an Analogous Compound (2-Fluoro-4-(trifluoromethyl)benzyl bromide)

| Property | Predicted Value | Unit | Description |

|---|---|---|---|

| Biodegradation Half-Life | 5.37 epa.gov | days | Estimated time for 50% of the chemical to be broken down by microorganisms. |

| Bioconcentration Factor | 185 epa.gov | - | The potential for the chemical to accumulate in aquatic organisms compared to the concentration in the water. |

| Soil Adsorption Coeff. (Koc) | Data not available | - | A measure of how strongly a chemical adsorbs to soil or sediment. |

Data is for the analogous compound 2-Fluoro-4-(trifluoromethyl)benzyl bromide and is based on predictive models.

These predictions suggest that similar fluorinated benzyl bromides may have a moderate potential to persist and accumulate in the environment. The actual fate and transport of this compound would depend on specific environmental conditions such as pH, temperature, and microbial activity.

Exposure Assessment Modeling and Predictions for Environmental Concentrations

Exposure assessment modeling is a critical tool for estimating the potential concentrations of a chemical in the environment following a release. While no specific models for this compound are published, methodologies developed for similar chemicals illustrate the approach.

One such approach involves multi-media modeling, which can simulate the movement and concentration of a hazardous substance after an accidental release. nih.gov For example, a model developed to assess benzyl chloride leakage considered changes in meteorological conditions and analyzed the chemical's behavior in air, soil, and water systems. nih.gov Such a model can estimate time-dependent concentrations in surrounding areas, which is crucial for assessing potential exposure to human populations and ecosystems. nih.gov

Another advanced technique is Physiologically Based Pharmacokinetic (PBPK) modeling. nih.govresearchgate.net PBPK models are used to predict the internal exposure of a chemical in an organism by simulating its absorption, distribution, metabolism, and excretion. nih.gov For instance, in a risk assessment for benzyl salicylate (B1505791), PBPK modeling was used to estimate the plasma concentrations of the parent compound and its metabolites following dermal application. nih.govresearchgate.net This type of modeling is essential for translating external exposure levels into biologically relevant internal concentrations, providing a more accurate basis for risk assessment. nih.gov These methodologies could be adapted to predict environmental concentrations and potential biological exposure to this compound.

Ecotoxicological Impact Assessment

The ecotoxicological impact of this compound has not been specifically detailed in available studies. However, information on related substances indicates a potential for environmental harm. Benzyl bromide, for example, is considered harmful to aquatic life in very low concentrations. noaa.gov

To assess ecotoxicological effects, researchers often use model organisms like the zebrafish (Danio rerio). Studies on other benzyl-containing compounds, such as butyl benzyl phthalate (B1215562) (BBP), demonstrate this approach. In one study, adult zebrafish were exposed to environmentally relevant concentrations of BBP for 28 days. nih.gov The researchers observed a range of toxic effects, including:

Oxidative Stress: The accumulation of reactive oxygen species (ROS) was identified as a primary manifestation of toxicity. nih.gov

Tissue Damage: Exposure led to lipid peroxidation and DNA damage in the liver and intestinal tissues. nih.gov

Apoptosis: Key genes involved in programmed cell death (p53 and caspase-3) were significantly upregulated, indicating that the chemical can interfere with apoptosis pathways. nih.gov

Table 2: Example of Ecotoxicological Endpoints Assessed in Zebrafish (Based on Butyl Benzyl Phthalate Study)

| Endpoint | Observation | Implication |

|---|---|---|

| Reactive Oxygen Species (ROS) | Accumulation in liver and intestinal tissues. nih.gov | Indicates cellular damage from oxidative stress. |

| Lipid Peroxidation | Observed after exposure. nih.gov | Damage to cell membranes. |

| DNA Damage | Detected in liver tissues. nih.gov | Potential for genotoxicity and long-term effects. |

| Gene Expression (p53, caspase-3) | Significantly upregulated. nih.gov | Interference with the regulation of cell death. |

This table illustrates the types of assessments conducted for environmentally relevant chemicals and is based on findings for Butyl Benzyl Phthalate.

These types of integrated studies, combining physiological and molecular analyses, are crucial for understanding the potential environmental risks of chemicals like this compound. nih.gov

Advanced In Vitro and In Vivo Toxicology Research

Advanced toxicological research uses a combination of in vitro (cell-based) and in vivo (animal-based) studies to identify potential hazards to human health. Specific toxicological data for this compound is scarce, but research on the related compound p-bromobenzyl bromide (p-BBB) provides a clear example of the methodologies used to evaluate genotoxicity (the potential to damage DNA).

In one occupational hazard evaluation, p-BBB was tested in a battery of genotoxicity assays: nih.gov

Ames Microbial Mutagenicity Assay: This test uses bacteria (Salmonella typhimurium) to detect whether a chemical can cause gene mutations. The results for p-BBB were equivocal. nih.gov

Alkaline Elution Assay: This assay was used to detect DNA strand breaks in rat liver cells. p-BBB tested negative in this assay. nih.gov

In Vitro Chromosome Aberration Assay: This test, conducted in Chinese hamster ovary (CHO) cells, evaluates a chemical's ability to cause structural damage to chromosomes. p-BBB produced weakly positive results in this assay, though substantial cytotoxicity was also noted. nih.gov

Based on these results, it was concluded that p-BBB is weakly genotoxic. nih.gov

Table 3: Genotoxicity Profile of an Analogous Compound (p-Bromobenzyl Bromide)

| Assay | System | Endpoint | Result |

|---|---|---|---|

| Ames Test | Salmonella typhimurium | Gene Mutation | Equivocal nih.gov |

| Alkaline Elution | Rat Hepatocytes | DNA Strand Breaks | Negative nih.gov |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) Cells | Chromosomal Damage | Weakly Positive nih.gov |

Data is for the analogous compound p-bromobenzyl bromide.

Broader in vivo studies, such as those conducted by the National Toxicology Program (NTP) on compounds like benzyl acetate (B1210297), involve long-term administration in rodent models to evaluate a wide range of toxicological endpoints, including carcinogenicity. nih.gov Such comprehensive studies are essential for a full toxicological characterization.

Regulatory Aspects and Risk Assessment Methodologies

The regulatory status of this compound is not individually specified in major public databases. However, the frameworks applied to similar chemicals provide a guide. In the European Union, chemicals are regulated under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and the CLP (Classification, Labelling and Packaging) Regulation. A substance like benzyl bromide is registered under REACH for intermediate use only and carries a harmonized classification as causing serious eye irritation, skin irritation, and potential respiratory irritation. europa.eu

Modern risk assessment is moving away from traditional animal testing towards Next Generation Risk Assessment (NGRA) , which relies on a suite of New Approach Methodologies (NAMs) . nih.govresearchgate.net An NGRA case study on the cosmetic ingredient benzyl salicylate illustrates this cutting-edge approach.

The key steps in this NGRA included: nih.govresearchgate.net

Hazard Identification: Using in vitro assays (e.g., cell stress assays, transcriptomics) to identify potential biological effects.

Exposure Prediction: Employing PBPK modeling to estimate internal concentrations of the chemical and its metabolites.

Risk Characterization: Instead of a traditional Margin of Safety (MoS), a Margin of Internal Exposure (MoIE) was calculated. The MoIE compares the predicted internal human exposure with the concentrations that cause effects in the in vitro assays (the Point of Departure, or PoD). nih.gov

This approach allows for a safety assessment without relying on new animal data, focusing instead on human-relevant cell-based assays and sophisticated exposure modeling. researchgate.net Such a methodology represents the future of chemical risk assessment and could be applied to compounds like this compound to evaluate their safety.

Table 4: Compound Names Mentioned in the Article

| Compound Name | CAS Number |

|---|---|

| This compound | 242812-04-0 |

| Benzyl Bromide | 100-39-0 |

| Benzyl Chloride | 100-44-7 |

| Benzyl Salicylate | 118-58-1 |

| Butyl Benzyl Phthalate (BBP) | 85-68-7 |

| p-Bromobenzyl Bromide (p-BBB) | 104-81-4 |

| 2-Fluoro-4-(trifluoromethyl)benzyl bromide | 239087-07-1 |

| Benzyl Acetate | 140-11-4 |

| Hydrogen Bromide | 10035-10-6 |

Q & A

Q. Q1: What are the optimal synthetic routes for 3-(2-Fluorophenoxy)benzyl Bromide, and how does reagent choice influence yield?

A: The synthesis typically involves bromination of 3-(2-fluorophenoxy)benzyl alcohol using agents like PBr₃ or N-bromosuccinimide (NBS) in anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. For example, PBr₃ may offer higher yields (>80%) but requires strict moisture exclusion, while NBS is milder but may necessitate catalytic HBr . Purity is confirmed via ¹H/¹³C NMR (δ 4.8–5.2 ppm for -CH₂Br) and GC-MS (M⁺ = 291.1 m/z).

Advanced Reaction Mechanisms

Q. Q2: How does the electronic environment of the benzyl bromide group influence nucleophilic substitution reactions in fluorophenoxy derivatives?

A: The electron-withdrawing fluorophenoxy group enhances the electrophilicity of the benzyl carbon, accelerating SN₂ reactions. However, steric hindrance from the ortho-fluorine substituent may reduce reactivity with bulky nucleophiles (e.g., tertiary amines). Computational studies (DFT) suggest a 15–20% decrease in activation energy compared to non-fluorinated analogs, favoring arylthiol or azide substitutions . Kinetic studies under varying pH (4–9) reveal optimal reactivity in aprotic solvents (DMF, DMSO) .

Stability and Handling

Q. Q3: What are the key stability considerations for storing this compound, and how do environmental factors degrade it?

A: The compound is moisture-sensitive, hydrolyzing to 3-(2-fluorophenoxy)benzyl alcohol (t₁/₂ = 24 hr at 50% humidity). Storage under inert gas (Ar/N₂) at –20°C in amber vials prevents photodegradation. Decomposition products include HBr (detected via ion chromatography) and phenolic byproducts, which complicate synthetic workflows. Stability assays (TGA/DSC) show thermal decomposition initiates at 120°C .

Analytical Methodologies

Q. Q4: Which advanced spectroscopic techniques resolve structural ambiguities in fluorophenoxy benzyl bromide derivatives?

A: High-resolution MS (HRMS-ESI) confirms molecular formula (C₁₃H₉BrFO₂), while ¹⁹F NMR (δ –110 to –115 ppm) distinguishes ortho-fluorine coupling. X-ray crystallography (if crystalline) reveals dihedral angles between the fluorophenoxy and benzyl groups, impacting reactivity. For trace analysis, UPLC-MS/MS with a C18 column (0.1% formic acid/ACN gradient) achieves LOD = 0.1 ng/mL .

Applications in Drug Development

Q. Q5: How is this compound utilized in designing kinase inhibitors?

A: It serves as a key intermediate for introducing fluorinated benzyl motifs into pharmacophores. For example, coupling with pyrazole-4-boronic acid via Suzuki-Miyaura crosslinking yields compounds with IC₅₀ < 100 nM against EGFR mutants. The fluorine atom enhances metabolic stability (t₁/₂ increased by 3× in microsomal assays) and bioavailability (LogP ~2.5) .

Material Science Applications

Q. Q6: What role does this compound play in surface functionalization of polymers?

A: As a UV-activated crosslinker, it grafts amine-terminated dendrimers (e.g., PAMAM) onto PET surfaces. FTIR (C-Br stretch at 560 cm⁻¹) confirms covalent bonding, enhancing antimicrobial properties (90% reduction in E. coli CFU). Optimization of UV exposure (254 nm, 10 min) maximizes grafting density (2.5 molecules/nm²) without substrate degradation .

Addressing Data Contradictions

Q. Q7: How do conflicting reports on hydrolysis rates inform solvent selection for reactions?

A: Discrepancies in hydrolysis kinetics (e.g., t₁/₂ = 6 hr in H₂O vs. 48 hr in THF) arise from solvent polarity and H-bonding capacity. Polar aprotic solvents (DMF) stabilize the transition state, accelerating hydrolysis, while nonpolar solvents (toluene) suppress it. Controlled experiments with Karl Fischer titration validate water content thresholds (<0.1% for anhydrous conditions) .

Methodological Optimization